3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide
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Overview
Description
3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide: is an organic compound with the molecular formula C12H17ClN2O and a molecular weight of 240.73 g/mol . This compound is characterized by the presence of an amino group, a chloro substituent, and a dimethylpropyl group attached to a benzamide core. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide typically involves the following steps:
Nitration: The starting material, 4-chlorobenzamide, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Industrial Production Methods:
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium hydroxide or sodium methoxide.
Major Products:
Oxidation: Formation of 3-nitroso-4-chloro-N-(2,2-dimethylpropyl)benzamide.
Reduction: Formation of 3-amino-N-(2,2-dimethylpropyl)benzamide.
Substitution: Formation of 3-amino-4-hydroxy-N-(2,2-dimethylpropyl)benzamide.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
- Used in the development of new biochemical assays.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
- Studied for its ability to modulate specific biological pathways.
Industry:
- Utilized in the production of specialty chemicals and intermediates.
- Applied in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the chloro and dimethylpropyl groups contribute to its hydrophobic interactions. These interactions can modulate enzyme activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide: shares structural similarities with other benzamide derivatives such as:
Uniqueness:
- The presence of the 2,2-dimethylpropyl group distinguishes it from other benzamide derivatives, providing unique steric and electronic properties.
- Its specific substitution pattern allows for selective interactions with biological targets, making it a valuable compound in scientific research .
Properties
IUPAC Name |
3-amino-4-chloro-N-(2,2-dimethylpropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-12(2,3)7-15-11(16)8-4-5-9(13)10(14)6-8/h4-6H,7,14H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYUALZYOEHNFNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC(=O)C1=CC(=C(C=C1)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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